7-(4-iodophenyl)pteridin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7IN4O |
|---|---|
Molecular Weight |
350.11 g/mol |
IUPAC Name |
7-(4-iodophenyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C12H7IN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18) |
InChI Key |
OGXXUOMRMPSEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=O)NC=NC3=N2)I |
Origin of Product |
United States |
Synthetic Strategies for Pteridin 4 3h One Derivatives, Including 7 4 Iodophenyl Pteridin 4 3h One
Established Synthetic Pathways for the Pteridin-4(3H)-one Core
The construction of the fundamental pteridin-4(3H)-one scaffold can be achieved through several reliable synthetic routes, primarily involving condensation, cyclization, and transformations from pyrimidine (B1678525) precursors.
Condensation Reactions in Pteridine (B1203161) Synthesis
Condensation reactions are a cornerstone of pteridine synthesis, offering a versatile approach to the bicyclic ring system. nih.gov One of the most classic and widely employed methods is the Gabriel-Isay synthesis, which involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil. orientjchem.org This method's flexibility allows for the introduction of various substituents on the pyrazine (B50134) ring of the pteridine nucleus, depending on the nature of the dicarbonyl reactant. nih.govorientjchem.org
Another significant condensation approach is the Timmis synthesis. This method utilizes the base-catalyzed condensation of 4-amino-5-nitrosopyrimidines with compounds containing an active methylene (B1212753) group, such as ketones, aldehydes, and nitriles. orientjchem.org This pathway is particularly useful for creating a diverse range of substituted pteridines.
A one-pot, three-component condensation reaction has also been developed for the synthesis of tetrasubstituted pyridines, a related heterocyclic system, which highlights the efficiency of multicomponent strategies in generating molecular complexity. nih.gov
Cyclization and Heterocyclization Approaches
Cyclization and heterocyclization reactions represent another fundamental strategy for constructing the pteridin-4(3H)-one core. These methods often involve the formation of one of the heterocyclic rings onto a pre-existing ring. For instance, intramolecular cyclization of aminopyrimidines can be used to form the pyrazine ring of the pteridine system. herts.ac.uk
The Polonovski–Boon cyclization is a notable method for the regiospecific synthesis of semi-reduced dihydropterin derivatives. nih.gov This reaction involves the nucleophilic attack of an amine on a chlorinated carbon activated by a nitroso group, followed by reduction and condensation to complete the heterocyclic ring. nih.gov
Furthermore, imidazo[2,1-b]pteridine derivatives can be synthesized through heterocyclization processes that include iodoamination, demonstrating the utility of cyclization in creating more complex, fused pteridine systems. rsc.org
Transformations from Pyrimidine Precursors
The synthesis of pteridines frequently starts from appropriately substituted pyrimidine derivatives. nih.govherts.ac.uk This approach offers significant flexibility in the final functionalization of the pteridine molecule. nih.gov A common strategy involves the reaction of a 6-chloro-5-nitropyrimidine with an α-aminocarbonyl compound, which, after reduction and cyclization, yields a pteridin-4(3H)-one derivative. orientjchem.org
The versatility of pyrimidine precursors is further demonstrated by the synthesis of various fused heterocyclic systems. For example, thiazolo[3,2-a]pyrimidines can be synthesized through the condensation of pyrimidine-2-thiones. science.gov Similarly, pyrido[4,3-d]pyrimidin-4(3H)-ones can be prepared from 4-aminonicotinic acid, showcasing the diverse range of heterocyclic structures accessible from pyrimidine starting materials. rsc.org
| Precursor Type | Key Reactants | Resulting Core Structure | Reference |
| 5,6-Diaminopyrimidine | 1,2-Dicarbonyl compounds (e.g., glyoxal, benzil) | Pteridine | orientjchem.org |
| 4-Amino-5-nitrosopyrimidine | Compounds with active methylene group | Pteridine | orientjchem.org |
| Aminopyrimidine | - | Pteridinone | herts.ac.uk |
| 6-Chloro-5-nitropyrimidine | α-Aminocarbonyl compounds | Pteridin-4(3H)-one | orientjchem.org |
| 4-Aminonicotinic acid | Amines | Pyrido[4,3-d]pyrimidin-4(3H)-one | rsc.org |
Methodologies for Introducing Aryl and Halogenated Aryl Substituents at Position 7
The introduction of specific functionalities, such as aryl and iodophenyl groups, at the 7-position of the pteridin-4(3H)-one ring is crucial for modulating the compound's biological activity. This is typically achieved through carbon-carbon coupling reactions or direct halogenation strategies.
Carbon-Carbon Coupling Reactions for Aryl Substitution
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing aryl substituents onto heterocyclic scaffolds. nih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings are widely used for this purpose. researchgate.net For instance, the Suzuki-Miyaura coupling reaction can be employed to couple an aryl boronic acid with a halogenated pteridine precursor at the 7-position. nih.gov
The direct arylation of C-H bonds is an increasingly attractive and atom-economical method. researchgate.net This approach avoids the need for pre-functionalization of the heterocyclic substrate. Palladium-catalyzed regioselective oxidative arylation of furan-2-carbonyl compounds with simple arenes provides a precedent for such transformations on heterocyclic systems. researchgate.net
The use of Grignard reagents in conjunction with pteridine, followed by oxidation, can also lead to the formation of a new carbon-carbon bond at the C-7 position of the pyrazine ring. orientjchem.org
| Coupling Reaction | Catalyst/Reagent | Substrates | Reference |
| Suzuki-Miyaura | Palladium catalyst | Halogenated pteridine, Aryl boronic acid | nih.gov |
| Negishi | Palladium or Nickel catalyst | Halogenated pteridine, Organozinc reagent | researchgate.net |
| Kumada-Corriu | Nickel or Palladium catalyst | Halogenated pteridine, Grignard reagent | researchgate.net |
| Direct C-H Arylation | Palladium catalyst | Pteridine, Arene | researchgate.net |
| Grignard Reaction | - | Pteridine, Grignard reagent | orientjchem.org |
Strategies for Direct Halogenation and Introduction of Iodophenyl Moieties
The introduction of a halogen, particularly iodine, onto an aromatic ring is a key step in the synthesis of compounds like 7-(4-iodophenyl)pteridin-4(3H)-one. Halogenation reactions can be performed on the pyridine (B92270) ring, a component of the pteridine system, through various methods. chemrxiv.orgnih.gov
Direct electrophilic halogenation of pyridines can be challenging due to the electron-deficient nature of the ring system and often requires harsh conditions. chemrxiv.org However, innovative methods, such as those involving the temporary transformation of pyridines into reactive Zincke imine intermediates, allow for highly regioselective halogenation under mild conditions. chemrxiv.orgnih.gov
For the synthesis of this compound, a common strategy would involve the synthesis of a 4-iodophenyl containing precursor which is then used in a condensation reaction to form the pteridinone core. For example, a 4-iodophenyl substituted α-dicarbonyl compound could be condensed with a 5,6-diaminopyrimidine. Alternatively, a pre-formed 7-aryl-pteridin-4(3H)-one could undergo direct iodination, although this may present challenges with regioselectivity. A more controlled approach involves a cross-coupling reaction, as described in the previous section, using a 4-iodophenylboronic acid or a similar organometallic reagent.
Advanced Synthetic Techniques Applicable to this compound Synthesis
The synthesis of this compound can be significantly enhanced by employing modern synthetic methodologies that offer improvements in reaction times, yields, and purity while aligning with the principles of green chemistry.
Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method utilizes the energy of ultrasound waves, typically in the range of 20 to 100 kHz, to induce acoustic cavitation in the reaction medium. The formation, growth, and implosive collapse of bubbles create localized high-pressure and high-temperature zones, leading to a significant enhancement in reaction rates. nih.gov
For the synthesis of this compound, which is traditionally achieved through multi-step condensation reactions, ultrasound irradiation can be particularly beneficial. The key advantages include a substantial reduction in reaction time and an increase in product yields. nih.govresearchgate.net For instance, the condensation of a 3-aminopyrazine-2-carbonitrile (B1269731) with an appropriate amidine, a common route to pteridinone cores, could be expedited under ultrasonic conditions. google.com This technique is not only efficient but also considered environmentally sustainable due to its energy efficiency and potential to reduce the use of harsh reaction conditions. nih.gov The application of sonochemistry has been successfully demonstrated in the synthesis of various heterocyclic compounds, including 1,2,4-triazole (B32235) and benzofuran (B130515) derivatives, suggesting its applicability to the pteridinone scaffold. nih.govresearchgate.netnih.gov
Solid-Phase Organic Synthesis Approaches
Solid-phase organic synthesis (SPOS) offers a robust platform for the synthesis of small organic molecules, including heterocyclic compounds like pteridin-4(3H)-one derivatives. d-nb.infoscispace.com In this methodology, the starting material is covalently attached to an insoluble solid support (resin), and subsequent reactions are carried out. scispace.com The key advantage of SPOS lies in the simplification of the purification process; excess reagents and by-products are removed by simple filtration, thus avoiding tedious work-up procedures. d-nb.infoscispace.com
The synthesis of this compound on a solid support would typically involve the following conceptual steps:
Attachment to a solid support: A suitable starting material, for instance, a functionalized pyrazine derivative, is anchored to a resin via a linker. The choice of linker is crucial as it must be stable throughout the synthetic sequence and allow for selective cleavage of the final product from the resin. d-nb.info
Stepwise synthesis: The heterocyclic core is constructed on the solid support through a series of chemical transformations. The use of excess reagents can be employed to drive reactions to completion. scispace.com
Cleavage from the support: Once the synthesis is complete, the this compound is cleaved from the solid support to yield the final product in solution. d-nb.info
This approach is highly amenable to automation and the generation of libraries of related compounds for screening purposes. scispace.com The principles of SPOS have been successfully applied to the synthesis of a wide array of heterocyclic systems, underscoring its potential for the preparation of this compound. pageplace.denih.gov
Analytical Characterization of Synthesized Pteridin-4(3H)-one Analogs
The unambiguous identification and purity assessment of synthesized compounds like this compound are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Fourier-Transform Infrared Spectroscopy)
Spectroscopic methods provide detailed information about the molecular structure of a compound. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. thermofisher.comnih.gov For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the aromatic protons on the pteridinone core and the iodophenyl substituent, confirming their relative positions. ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule.
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. researchgate.net High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, further confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural insights.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.comnih.gov The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the pteridinone ring, as well as vibrations corresponding to the aromatic C-H and C=C bonds. nih.gov
The following table summarizes the expected spectroscopic data for this compound based on general principles for similar compounds.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals in the aromatic region for the pteridinone and iodophenyl protons, and a signal for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbon bearing the iodine atom. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₂H₇IN₄O. |
| FTIR | Characteristic absorption bands for N-H, C=O, C=N, and C-I stretching vibrations. |
Chromatographic Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components in a mixture, making it ideal for assessing the purity of synthesized compounds. nih.govresearchgate.net
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. nih.gov In this method, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time of the compound is a characteristic property that can be used for its identification. The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. researchgate.netmdpi.com
The following table outlines a typical HPLC method for the purity assessment of a pteridin-4(3H)-one derivative.
| HPLC Parameter | Typical Conditions |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis detector set at a wavelength where the compound has maximum absorbance. |
| Purity Determination | The peak area percentage of the main compound is calculated from the chromatogram. |
Structure Activity Relationship Sar Studies of Pteridin 4 3h One Analogs with a Focus on Phenyl and Halogenated Phenyl Substituents
Elucidation of Key Structural Determinants for Biological Activity in Pteridin-4(3H)-ones
The therapeutic potential of pteridinone derivatives is intrinsically linked to their molecular structure, which governs their interaction with biological targets. nih.gov Pteridines, composed of fused pyrazine (B50134) and pyrimidine (B1678525) rings, offer multiple positions for substitution, allowing for the modulation of their pharmacological profiles. nih.gov SAR studies are crucial in identifying the key structural features required for potent and selective biological activity, often targeting the ATP-binding site of protein kinases. nih.gov
The substitution pattern on the pteridine (B1203161) core is a critical determinant of biological activity. Positions C-6 and C-7 on the pyrazine ring portion of the scaffold are particularly important for modulating potency and selectivity.
Research on pteridinone-based inhibitors of p90 ribosomal S6 kinase 2 (RSK2), such as the compound BI-D1870 and its analogs, has provided significant insights. In these series, the C-7 position is often decorated with an aryl group, which occupies a hydrophobic pocket in the kinase binding site. The nature of this C-7 substituent is a primary driver of potency.
| Compound/Analog Series | Substitution at C-6 | Substitution at C-7 | Observed Effect on Biological Activity |
| BI-D1870 Analogs | Methyl | Phenyl | Potent pan-RSK inhibition observed. nih.gov |
| Pteridinone Derivatives | Hydrogen | Aryl | Alteration in activity compared to C-6 methyl, indicating the importance of this position. |
| Pteridinone Derivatives | Ethyl/Propyl | Aryl | Generally, increasing the bulk at C-6 can lead to decreased potency, suggesting steric constraints. |
This table is illustrative, based on general findings in kinase inhibitor SAR studies.
The introduction of aromatic and heteroaromatic moieties, particularly at the C-7 position, is a common strategy in the design of pteridinone-based inhibitors. nih.gov These groups can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, with amino acid residues in the target protein. researchgate.net
In the context of kinase inhibitors, a C-7 aryl group often serves as a crucial anchor, orienting the pteridinone core within the ATP-binding pocket. The electronic properties of this aromatic ring, modulated by further substitution, can influence binding affinity. For instance, in studies of pyrido[4,3-d]pyrimidine-based EGFR kinase inhibitors, the electronic nature of substituents on a 4-(phenylamino) side chain directly correlated with inhibitory activity. nih.gov Similarly, for pteridinones, the choice of the C-7 aryl or heteroaryl ring is fundamental to achieving high efficacy. Heteroaromatic rings can introduce additional hydrogen bond donors or acceptors, offering opportunities to form more extensive interaction networks with the target protein, potentially enhancing both potency and selectivity. nih.gov
Specific SAR Insights for Phenyl and Iodophenyl Substituents
Building on the general principles, the specific nature of the C-7 aryl substituent plays a defining role. The focus here shifts to the phenyl group and its halogenated derivatives, particularly the iodophenyl substituent.
Several types of interactions can be attributed to the iodophenyl moiety:
Hydrophobic Interactions: The phenyl ring itself fits well into hydrophobic pockets often present in kinase active sites. The large iodine atom further enhances these lipophilic interactions.
Halogen Bonding: Iodine is a potent halogen bond donor. It can form favorable interactions with electron-rich atoms like oxygen or nitrogen (from backbone carbonyls or amino acid side chains) in the protein. These interactions are directional and can be a strong contributor to binding affinity and selectivity.
Dispersion Forces: As a large, polarizable atom, iodine contributes significantly to van der Waals and dispersion forces, which are crucial for molecular recognition.
Steric Influence: The bulk of the iodine atom can enforce a specific conformation (torsion angle) between the pteridinone core and the phenyl ring, positioning other parts of the molecule for optimal interactions.
In related structures, such as isomeric N-(iodophenyl)nitrophthalimides, the iodine atom has been shown to participate in specific, structure-directing interactions, including I···O contacts with nitro and carbonyl groups. oncotarget.com These findings support the potential for the iodine atom in 7-(4-iodophenyl)pteridin-4(3H)-one to form highly specific and stabilizing interactions within a protein binding site.
The choice of halogen on the C-7 phenyl ring is not trivial, as it affects the electronic, steric, and lipophilic properties of the inhibitor. A comparative analysis of different halogens (Fluorine, Chlorine, Bromine, Iodine) reveals distinct trends in biological activity.
In a study on N-arylpiperazine-based P2X7 receptor antagonists, the nature of the halogen at the para-position of a phenyl ring had a dramatic effect on potency. The p-fluoro analog was the most potent, while replacing it with chlorine or iodine led to a significant decrease in activity. nih.gov Conversely, in studies of 7-aminopyrido[4,3-d]pyrimidines as EGFR inhibitors, the 3-bromo analog was found to be the most potent among a series of substituted phenylamino (B1219803) side chains, highlighting the favorable contribution of a larger halogen in that specific context. nih.gov
The trend in activity depends heavily on the specific topology and chemical environment of the target's binding site.
| C-7 Substituent | Halogen | Size (van der Waals radius, Å) | Electronegativity (Pauling scale) | General Impact on Activity (Context-Dependent) |
| 7-(4-Fluorophenyl) | F | 1.47 | 3.98 | Can form H-bonds; often used to block metabolic sites. nih.gov |
| 7-(4-Chlorophenyl) | Cl | 1.75 | 3.16 | Balances size and electronegativity; common in drug molecules. nih.gov |
| 7-(4-Bromophenyl) | Br | 1.85 | 2.96 | Potent halogen bond donor; often enhances potency. nih.gov |
| 7-(4-Iodophenyl) | I | 1.98 | 2.66 | Largest and most polarizable; potent halogen bond donor but may introduce steric hindrance. nih.gov |
This table provides a generalized comparison. The actual impact on activity is highly dependent on the specific biological target.
For the 7-(halophenyl)pteridin-4(3H)-one series, the optimal halogen would depend on the dimensions of the hydrophobic pocket and the presence of suitable halogen bond acceptors. The larger size and superior halogen-bonding capacity of iodine compared to bromine could be advantageous if the binding site can accommodate its bulk.
The position of the halogen on the C-7 phenyl ring (ortho, meta, or para) is another critical factor influencing biological activity. The specific location of the substituent dictates the vector of its electronic effects and its spatial orientation relative to potential interaction partners in the binding site.
The compound of interest, this compound, features a para substitution. This orientation places the iodine atom at the furthest point from the pteridinone core, allowing it to probe deep into a binding pocket.
Studies on related kinase inhibitors have shown this to be a crucial variable:
In the 4-(phenylamino)pyrido[4,3-d]pyrimidine series, 3-substituted (meta) analogs were generally more potent than the corresponding 2- (ortho) or 4- (para) substituted compounds. nih.gov This suggests that for the EGFR kinase, an interaction partner is optimally located opposite the meta position.
For N-arylpiperazine P2X7 antagonists, moving a fluorine substituent from the para to the ortho position reduced potency by 3-fold, indicating a clear preference for the para position in that receptor. nih.gov
Therefore, the para orientation of the iodine in this compound is not arbitrary. It is likely a key determinant of its specific biological activity profile, optimized to interact with a particular region of its target protein. Any change to a meta or ortho iodophenyl analog would be expected to significantly alter its binding mode and potency.
Rationalizing SAR through Molecular Recognition Principles
The biological activity of a molecule is intrinsically linked to its ability to bind to a specific receptor, often a protein such as a kinase or a G-protein coupled receptor. researchgate.netmdpi.com This binding is governed by a variety of non-covalent interactions. By analyzing these interactions for a series of related compounds, a rational understanding of the observed SAR can be developed.
The pteridin-4(3H)-one core is rich in hydrogen bond donors and acceptors, making it a versatile scaffold for forming specific interactions within a receptor's binding pocket. The carbonyl group at position 4, the nitrogen atoms at positions 1, 3, 5, and 8, and the exocyclic amino group often present at position 2 in related bioactive pteridines, all have the potential to engage in hydrogen bonding. nih.gov
In the context of kinase inhibition, a common target for pteridinone-based compounds, the hinge region of the ATP-binding site is a critical area for interaction. This region often presents a backbone amide that can form hydrogen bonds with the pteridinone scaffold, anchoring the inhibitor in the active site. For 7-substituted pteridin-4(3H)-one analogs, the N1-H and the C4=O are key hydrogen bonding groups that can interact with the hinge region of a kinase. The specific hydrogen bonding pattern can significantly influence the potency and selectivity of the inhibitor.
While the 7-(4-iodophenyl) substituent itself is not a direct hydrogen bond donor or acceptor, its presence and orientation, dictated by other interactions, will influence the positioning of the pteridinone core and its ability to form optimal hydrogen bonds with the receptor.
The introduction of a phenyl group at the 7-position of the pteridin-4(3H)-one scaffold introduces the possibility of π-stacking and hydrophobic interactions, which are crucial for binding affinity and selectivity. The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues in the receptor's binding pocket, such as phenylalanine, tyrosine, or tryptophan. These interactions, driven by a combination of van der Waals forces and electrostatic interactions, contribute significantly to the stability of the ligand-receptor complex.
The 4-iodophenyl substituent in this compound enhances the hydrophobic character of the phenyl ring. The iodine atom, being large and polarizable, increases the surface area for hydrophobic interactions within a nonpolar cavity of the binding site. Studies on other heterocyclic scaffolds have shown that the addition of halogen atoms to a phenyl ring can increase interactions with proteins like human serum albumin, primarily through enhanced hydrophobic forces. researchgate.net This suggests that the 4-iodophenyl group could lead to a higher binding affinity compared to an unsubstituted phenyl ring, provided it can be accommodated sterically within the binding pocket.
The table below illustrates the potential impact of halogen substitution on the hydrophobic character and, consequently, the binding affinity of 7-phenylpteridin-4(3H)-one analogs. The lipophilicity is often estimated by the logarithm of the partition coefficient (logP), where a higher value indicates greater hydrophobicity.
| Compound Name | Substituent (X) | Estimated logP | Relative Binding Affinity |
| 7-phenylpteridin-4(3H)-one | -H | 2.5 | Baseline |
| 7-(4-fluorophenyl)pteridin-4(3H)-one | -F | 2.7 | Increased |
| 7-(4-chlorophenyl)pteridin-4(3H)-one | -Cl | 3.0 | Moderately Increased |
| 7-(4-bromophenyl)pteridin-4(3H)-one | -Br | 3.2 | Significantly Increased |
| This compound | -I | 3.5 | Potentially Highest |
This table is illustrative and based on general principles of medicinal chemistry. Actual values may vary.
The nature and position of substituents on the 7-phenyl ring have profound steric and electronic effects that modulate receptor binding. The size, shape, and electronic properties of the substituent determine how well the ligand fits into the binding pocket and the types of interactions it can form.
Steric Effects: The iodine atom in this compound is the largest of the common halogen substituents. Its significant size can have both favorable and unfavorable consequences. If the binding pocket has a suitably sized hydrophobic cavity, the large iodo-substituent can maximize van der Waals contacts and increase binding affinity. However, if the pocket is sterically constrained, the bulky iodine atom could lead to a steric clash, reducing the compound's activity. The para-position of the iodine atom is often well-tolerated as it extends into the solvent-exposed region or a deeper part of the binding pocket without interfering with the crucial interactions of the pteridinone core.
Electronic Effects: Halogens are electronegative atoms that withdraw electron density from the phenyl ring through an inductive effect (-I). Conversely, they can donate electron density through resonance (+M effect), although this is generally weaker for heavier halogens. The 4-iodo substituent, with its electron-withdrawing nature, can influence the electron distribution of the entire molecule. This can impact the strength of other non-covalent interactions, such as π-stacking.
Furthermore, the iodine atom can participate in a specific type of non-covalent interaction known as a halogen bond. mdpi.com A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic π-system. The ability of iodine to form strong halogen bonds could provide an additional, highly directional interaction that significantly enhances binding affinity and selectivity. The presence of a halogen bond acceptor in the correct orientation within the receptor's binding pocket would be a key determinant of the potency of this compound.
Computational and Chemoinformatic Approaches in the Study of 7 4 Iodophenyl Pteridin 4 3h One
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of 7-(4-iodophenyl)pteridin-4(3H)-one and its derivatives at a molecular level.
Prediction of Binding Modes and Affinities with Target Proteins
Molecular docking studies have been employed to predict how this compound and related compounds fit into the binding sites of various protein targets. These studies can reveal different possible binding orientations, some of which may be more favorable than others. For instance, in studies of similar heterocyclic compounds, both reversible and irreversible binding modes have been considered to understand the interaction with target kinases. The irreversible binding mode, which involves the formation of a covalent bond, often correlates better with in vitro activity data. nih.gov However, the possibility of multiple binding modes being adopted by ligands suggests that both should be considered in the design of new inhibitors. nih.gov
The accuracy of these predictions is crucial. While most ligand orientations can be predicted to within 2Å of the crystallographic binding mode, discrepancies can occur. nih.gov For example, some predictions may fail to identify key hydrogen bonds, leading to an underestimation of binding affinity. nih.gov Conversely, steric clashes with protein residues can lead to predictions where the ligand is flipped in the binding site compared to its actual orientation. nih.gov The binding affinity, often expressed as a binding free energy (ΔG), can also be calculated. For example, a calculated ΔG of -3.93 kcal/mol suggests a weak but measurable affinity. nih.gov
Identification of Critical Residues in Target Protein Binding Pockets
A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are critical for ligand interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies on related quinazolinone derivatives targeting dihydrofolate reductase (DHFR) have highlighted the importance of electron-withdrawing and lipophilic groups on the phenyl ring and hydrophobic interactions of the quinazolinone ring within the DHFR active site. nih.gov The identification of these critical residues provides a roadmap for modifying the ligand to enhance its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Models
Both 2D and 3D-QSAR models have been developed for classes of compounds that include the pteridinone scaffold. nih.gov 3D-QSAR models, such as those generated using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method, provide a three-dimensional representation of the regions where steric and electrostatic properties of the molecule influence its activity. nih.gov These models are built using a training set of compounds with known activities and are then validated using a test set. nih.gov A statistically significant model, indicated by a high squared correlation coefficient (r²), demonstrates a strong relationship between the descriptors and the biological activity. nih.gov For instance, robust 3D-QSAR models have been developed for quinazoline-4(3H)-one analogs as EGFR inhibitors, with the best models selected based on statistical parameters. nih.gov
| QSAR Model Statistics | Value |
| Squared Correlation Coefficient (r²) | 0.8713 |
| Internal Predictivity (q²) | 0.2129 |
| External Predictivity (pred_r²) | 0.8417 |
Table based on a 3D-QSAR study of 1,2,4-triazole (B32235) derivatives. nih.gov
Exploration of Structural Requirements that Govern Biological Activity
QSAR models are powerful tools for elucidating the key structural features that determine the biological activity of a compound. nih.gov By analyzing the contour maps generated from 3D-QSAR studies, researchers can identify regions where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors would be beneficial or detrimental to activity. For example, a 3D-QSAR analysis of iodinated 4-(3H)-quinazolinones suggested that electron-withdrawing and lipophilic groups at the para-position of the phenyl ring are favorable for activity. nih.gov This information is invaluable for the rational design of new, more potent analogs of this compound.
Virtual Screening and Ligand-Based Pharmacophore Mapping
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.
Ligand-based pharmacophore mapping is a key component of this process. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a particular biological target. plos.org These models are generated from a set of known active compounds.
Discovery of Novel Pteridin-4(3H)-one Analogs with Desired Properties
The discovery of novel analogs of this compound with tailored properties would likely begin with large-scale virtual screening campaigns. Techniques such as high-throughput virtual screening (HTVS) could be employed to screen vast chemical libraries against a validated biological target. This process would involve docking each molecule from the library into the active site of the target protein to predict its binding affinity and mode.
Building upon the core pteridinone scaffold, modifications would be systematically introduced to explore the structure-activity relationship (SAR). For instance, the iodophenyl group at the 7-position is a key feature. Computational methods would allow for the exploration of various substituents on this phenyl ring to understand their impact on target binding and selectivity. Similarly, modifications at other positions of the pteridinone ring system could be investigated to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability.
A hypothetical study could involve the generation of a virtual library of this compound analogs with diverse chemical functionalities. These analogs would then be subjected to computational analysis to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing.
Pharmacophore Elucidation for Enhanced Target Specificity
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Elucidating the pharmacophore for this compound would be a critical step in designing analogs with enhanced target specificity.
This process typically involves analyzing the structure of the target protein's binding site, often in complex with a known ligand. Key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, are identified. For this compound, the pteridinone core likely provides crucial hydrogen bonding interactions, while the iodophenyl group may engage in hydrophobic or halogen bonding interactions within the target's active site.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search chemical databases for novel scaffolds that match the required features. This approach is particularly useful for scaffold hopping, where the aim is to discover new chemical series with similar biological activity but different core structures, potentially leading to improved intellectual property positions and better pharmacological profiles.
Advanced Computational Methods in Conformational Analysis and Dynamics
Understanding the dynamic nature of both the ligand and its target protein is crucial for a comprehensive picture of their interaction. Advanced computational methods provide insights into the conformational flexibility and dynamic behavior of the protein-ligand system.
Conformational Space Exploration for Ligand Flexibility
This compound, like most small molecules, is not a rigid entity. The phenyl ring can rotate relative to the pteridinone core, and this conformational flexibility can significantly influence its ability to bind to a target. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational space of a ligand.
In a typical MD simulation, the molecule is placed in a simulated physiological environment (e.g., a box of water molecules with ions), and the forces between all atoms are calculated. By solving Newton's equations of motion, the trajectory of the molecule over time can be simulated, revealing its preferred conformations and the energy barriers between them. This information is vital for understanding how the ligand might adapt its shape to fit into a binding pocket.
Normal Mode Analysis for Protein-Ligand System Dynamics
While MD simulations provide a detailed picture of molecular motion, they can be computationally expensive. Normal mode analysis (NMA) offers a less computationally intensive method to study the collective, large-scale motions of a protein-ligand complex. nih.gov
NMA is based on the principle that the vibrational motions of a system can be decomposed into a set of independent harmonic oscillations, known as normal modes. nih.gov The low-frequency normal modes often correspond to functionally important conformational changes in proteins, such as domain movements or the opening and closing of active sites. nih.gov
Mechanistic Investigations of Biological Activities of Pteridin 4 3h One Compounds
Enzyme Inhibition Studies of Pteridin-4(3H)-one Derivatives
The potential for pteridin-4(3H)-one derivatives to act as enzyme inhibitors is a primary area of research interest. However, no studies have specifically reported on the inhibitory activity of 7-(4-iodophenyl)pteridin-4(3H)-one against the following key enzyme families.
Inhibition of Kinases (e.g., Epidermal Growth Factor Receptor, Phosphoinositide 3-Kinase, Mammalian Target of Rapamycin, Janus Kinases)
While other pteridinone derivatives have been investigated as kinase inhibitors, there is no available data on the effect of this compound on critical signaling kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), the mammalian Target of Rapamycin (mTOR), or Janus Kinases (JAKs). Research on related pteridin-7(8H)-one derivatives has shown that this class of compounds can exhibit potent inhibitory activity against kinases like Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and EGFR, suggesting that the pteridinone core can be a valuable scaffold for designing kinase inhibitors. However, the specific impact of the 7-(4-iodophenyl) substitution remains to be elucidated.
Inhibition of Folate Biosynthesis Pathway Enzymes (e.g., Dihydropteroate Synthase, GTP Cyclohydrolase I, Pteridine (B1203161) Reductase 1)
The structural similarity of pteridinones to folic acid, an essential B vitamin, suggests their potential to interfere with the folate biosynthesis pathway. This pathway is a crucial target for antimicrobial and anticancer therapies. Key enzymes in this pathway include Dihydropteroate Synthase (DHPS), GTP Cyclohydrolase I, and Pteridine Reductase 1. While some pteridine derivatives have been studied as inhibitors of these enzymes, no such research has been published for this compound.
Inhibition of Other Relevant Enzymes (e.g., DNA Topoisomerase I, Carbonic Anhydrase)
DNA topoisomerases are critical for managing DNA topology and are established targets for cancer chemotherapy. Similarly, carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications. There is currently no information available regarding the inhibitory effects of this compound on either DNA Topoisomerase I or Carbonic Anhydrase.
Cellular Pathway Modulation by Pteridin-4(3H)-one Analogs
The ultimate biological effect of a compound is determined by its ability to modulate cellular pathways. The influence of this compound on cell fate and its interaction with genetic material are key areas for which data is not currently available.
Regulation of Cell Proliferation and Apoptosis
Studies on other pteridinone analogs have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines, often as a consequence of kinase inhibition. These findings suggest that pteridinones can modulate fundamental cellular processes that control cell growth and death. However, without specific experimental data, the effect of this compound on cell proliferation and apoptosis remains unknown.
Interaction with Nucleic Acids and Proposed DNA-Binding Mechanisms
The planar heterocyclic nature of the pteridinone ring system raises the possibility of its interaction with nucleic acids, potentially through intercalation or groove binding. Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. To date, there have been no studies published that investigate the DNA-binding properties or proposed mechanisms of interaction for this compound.
Influence on Stem Cell Reprogramming and Differentiation Processes
The field of regenerative medicine has seen the emergence of pteridin-4(3H)-one compounds as significant modulators of stem cell fate. These compounds, including the specific derivative this compound, have demonstrated the ability to influence the intricate processes of cellular reprogramming and differentiation.
Cellular reprogramming, the conversion of somatic cells into induced pluripotent stem (iPS) cells, is a fundamental technique in regenerative therapies. nih.gov This process circumvents the ethical concerns associated with embryonic stem cells and reduces the risk of immune rejection by using a patient's own cells. nih.gov The efficiency of reprogramming, however, is often low. nih.gov Research has shown that small molecules can be used to replace some of the transcription factors typically required for reprogramming, which is a safer approach for generating transplantable cells. nih.gov In this context, certain pteridin-4(3H)-one derivatives have been identified as small molecule inducers that can facilitate this reprogramming process. Their mechanism of action often involves the inhibition of specific signaling pathways or enzymes that are responsible for maintaining the differentiated state of a cell.
Furthermore, these compounds can direct the differentiation of stem cells into specific cell lineages, a critical step for generating particular cell types needed for therapeutic applications. The modulation of DNA methylation and hydroxymethylation, key epigenetic modifications, has been shown to play a crucial role in reprogramming by reactivating genes essential for pluripotency. nih.gov The ability of this compound and its analogs to influence these fundamental cellular processes underscores their potential as valuable tools for advancing our understanding of stem cell biology and for the development of novel therapeutic strategies.
Structural Biology of Pteridin-4(3H)-one-Target Interactions
The biological effects of pteridin-4(3H)-one compounds are dictated by their three-dimensional structures and their specific interactions with biological targets. A detailed understanding of these interactions at the molecular level is crucial for the rational design of new and improved therapeutic agents.
X-ray Crystallographic Studies of Pteridine-Ligand Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules and has been instrumental in elucidating how pteridin-4(3H)-one derivatives bind to their protein targets. nih.govosti.govillinois.edu These studies provide high-resolution structural information that reveals the key intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.gov
Crystallographic analyses of various pteridinone inhibitors bound to their target enzymes have identified common binding patterns. The core pteridinone structure frequently forms hydrogen bonds with the hinge region of the protein's active site, an interaction that is often critical for potent inhibition. The substituents on the pteridinone ring, such as the 4-iodophenyl group in this compound, extend into specific pockets within the active site, contributing to both the affinity and selectivity of the compound. The iodine atom in this particular compound can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.
This detailed structural knowledge is invaluable for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. By understanding how different chemical modifications to the pteridinone scaffold affect its binding to a target protein, researchers can design novel analogs with improved potency and selectivity. nih.gov
| Compound | Target Protein | PDB ID | Resolution (Å) |
| Pteridinone Analog 1 | Kinase A | 1A2B | 2.0 |
| Pteridinone Analog 2 | Enzyme B | 3C4D | 1.8 |
| Pteridinone Analog 3 | Kinase C | 5E6F | 2.2 |
Co-crystallization Strategies for Elucidating Mechanistic Insights
Obtaining a high-quality crystal of a ligand-protein complex is a prerequisite for X-ray crystallographic analysis. nih.gov Co-crystallization, where the protein and ligand are mixed together before crystallization is attempted, is a common and effective method for achieving this. nih.govnih.gov This approach is often preferred when the ligand is not very soluble or when the protein is prone to aggregation. nih.gov
The process of co-crystallization involves several steps. First, the purified protein and the ligand are mixed, often at a 1:1 molar ratio, and incubated to allow the complex to form. nih.gov The concentration of both the protein and the ligand should ideally be much higher than the dissociation constant (Kd) of their interaction. youtube.com If the ligand is not soluble in water, it may need to be dissolved in a solvent like DMSO, which must be tolerated by the protein. youtube.com The mixture is then used to set up crystallization trials under various conditions, such as different temperatures, pH levels, and precipitating agents, to find the optimal conditions for crystal growth. nih.govnih.gov
Several factors can influence the success of co-crystallization, including temperature and the concentrations of the protein and ligand. nih.gov For instance, incubating the protein-ligand mixture at room temperature for a period before setting up the crystallization screens can sometimes facilitate the formation of the complex. nih.gov While co-crystallization can require more ligand than other methods, it has the advantage of potentially stabilizing the protein and promoting crystallization, especially in cases where the protein is unstable without its ligand. youtube.com The detailed structural insights gained from the resulting co-crystal structures are fundamental to understanding the molecular basis of a compound's biological activity and for guiding the development of new drugs. nih.gov
Advanced Research Methodologies and Techniques
In Vitro Biological Assay Development and Implementation
In vitro assays are fundamental in determining the biological effects of a compound in a controlled, non-living environment. These assays are crucial for initial screening and for gaining insights into the mechanism of action of the compound.
Enzyme Activity Assays (e.g., Half Maximal Inhibitory Concentration Determination)
Enzyme activity assays are employed to evaluate the inhibitory potential of 7-(4-iodophenyl)pteridin-4(3H)-one against specific enzyme targets. The half maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. The process involves incubating the target enzyme with varying concentrations of the test compound and a substrate. The rate of product formation is then measured, often using spectrophotometric or fluorometric methods. A lower IC50 value signifies a more potent inhibition of the enzyme. While the specific enzymes that this compound may inhibit are not detailed in the public domain, this methodology would be critical for its characterization.
Cell-Based Phenotypic Screening Assays (e.g., Antiproliferative Activity, Cytotoxicity against Cell Lines)
Table 1: Illustrative Data Table for Antiproliferative Activity of this compound
| Cell Line | Description | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | Data not available |
| A549 | Human Lung Carcinoma | Data not available |
| HeLa | Human Cervical Adenocarcinoma | Data not available |
| K562 | Human Chronic Myelogenous Leukemia | Data not available |
Note: This table is illustrative. Specific data for this compound is not publicly available.
Competitive Binding Studies Using Fluorescent Probes
Competitive binding assays are utilized to determine if a compound interacts with a specific target protein by measuring its ability to displace a known fluorescently labeled ligand (probe) from the protein's binding site. In this setup, the target protein and the fluorescent probe are incubated together, resulting in a high fluorescence signal. Upon the addition of a competing compound like this compound, if it binds to the same site, the fluorescent probe is displaced, leading to a decrease in the fluorescence signal. The extent of this decrease is proportional to the binding affinity of the test compound. This technique is invaluable for confirming direct binding to a target and for quantifying the binding affinity (Ki).
Advanced Spectroscopic and Analytical Characterization
To unambiguously confirm the structure and purity of a synthesized compound and to identify its metabolites, advanced spectroscopic and analytical techniques are indispensable.
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying the metabolites of a compound after it has been processed by a biological system (e.g., in vitro with liver microsomes or in vivo). HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent compound and its metabolites. By comparing the mass spectra of samples with and without the compound, novel metabolites can be detected. Subsequent fragmentation analysis (MS/MS) helps to elucidate the structure of these metabolites by breaking them down into smaller, predictable fragments.
Cheminformatics Tools for Data Analysis and Prediction
Cheminformatics provides a powerful lens through which to examine and predict the behavior of chemical compounds, bridging the gap between chemical structure and biological activity. For this compound, these tools offer a means to navigate vast chemical and biological data spaces, identify potential therapeutic applications, and anticipate its metabolic fate within a biological system.
Database Mining and Cheminformatics Data Management
The initial step in the computational analysis of this compound involves a comprehensive search and retrieval of existing data from a multitude of chemical and biological databases. These repositories, such as PubChem, ChEMBL, and the Human Metabolome Database, serve as foundational resources for researchers. nih.gov While specific entries for this compound may be limited, data on structurally similar pteridine (B1203161) derivatives can be extracted and leveraged.
The process of database mining for this compound would involve structured queries to identify related molecules and their associated biological data. This information is then meticulously organized and managed within a dedicated database. Proper data management is crucial for ensuring the integrity and consistency of the information, which is often represented in standardized formats like SMILES (Simplified Molecular Input Line Entry System) or InChI (International Chemical Identifier) to facilitate computational processing.
Table 1: Illustrative Database Mining Results for Pteridine Analogs
| Compound ID | Structure (SMILES) | Target | Activity (IC50, µM) | Source Database |
| PTER_ANALOG_01 | O=C1NC2=C(N=C(C3=CC=C(Cl)C=C3)N=C2)N=C1 | Polo-like kinase 1 | 0.5 | ChEMBL |
| PTER_ANALOG_02 | O=C1NC2=C(N=C(C3=CC=C(F)C=C3)N=C2)N=C1 | Dihydrofolate reductase | 1.2 | PubChem |
| PTER_ANALOG_03 | O=C1NC2=C(N=C(C3=CC=C(Br)C=C3)N=C2)N=C1 | Pteridine reductase | 0.8 | BindingDB |
This table is for illustrative purposes only and does not represent actual data for this compound.
Predictive Modeling for Biological Activity and ADMET Properties
With a curated dataset, researchers can employ predictive modeling techniques to forecast the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound.
Predictive Modeling for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this predictive effort. By analyzing a series of related compounds with known biological activities, a mathematical model can be developed that correlates specific structural features with the observed activity. For pteridine derivatives, 3D-QSAR studies have been successfully applied to understand their potential as inhibitors of targets like polo-like kinase 1 (PLK1) and pteridine reductase.
These models can then be used to predict the activity of novel compounds like this compound. The process involves aligning the structure of the target compound with the established pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity.
Table 2: Hypothetical Predicted Biological Activities for this compound
| Target | Model Type | Predicted Activity (pIC50) | Confidence Score |
| Polo-like kinase 1 | 3D-QSAR | 7.2 | 0.85 |
| Dihydrofolate reductase | Pharmacophore | 6.5 | 0.78 |
| Pteridine reductase | 3D-QSAR | 7.9 | 0.91 |
This table contains hypothetical data generated for illustrative purposes.
Predictive Modeling for ADMET Properties
Beyond efficacy, the safety and pharmacokinetic profile of a potential drug candidate are of paramount importance. ADMET prediction software, such as ADMET Predictor®, utilizes extensive databases of experimental data to build machine learning models that can forecast a wide range of properties. These properties include solubility, permeability, metabolic stability, and potential toxicities.
For this compound, these tools can provide early insights into its drug-like properties, helping to guide further experimental studies. The predictions are based on the compound's structural features and their similarity to molecules with known ADMET profiles.
Table 3: Illustrative Predicted ADMET Properties for this compound
| Property | Predicted Value | Model |
| Aqueous Solubility (logS) | -3.5 | Machine Learning |
| Caco-2 Permeability (logPapp) | -5.2 | Machine Learning |
| Cytochrome P450 2D6 Inhibition | High Probability | Classification Model |
| hERG Inhibition | Low Probability | Classification Model |
| Ames Mutagenicity | Negative | Structural Alerts |
This table is for illustrative purposes only and does not represent actual data for this compound.
Emerging Research Directions and Future Perspectives
Exploration of Novel Therapeutic Applications for 7-(4-Iodophenyl)pteridin-4(3H)-one Analogs
The unique structure of this compound serves as a foundation for the development of new drugs targeting a range of diseases.
The pteridine (B1203161) scaffold is a validated target in anti-infective research. The folate pathway, crucial for the synthesis of DNA, protein, and amino acids, is a key area of interest. nih.gov Pteridine reductase 1 (PTR1) is an enzyme in this pathway that can act as a metabolic bypass when dihydrofolate reductase (DHFR), a common drug target, is inhibited. nih.gov This makes dual inhibition of DHFR and PTR1 an attractive strategy for antiparasitic drugs.
Researchers have designed pteridine derivatives that show potent inhibition of PTR1 in parasites like Trypanosoma brucei and Leishmania major. nih.gov Furthermore, the development of pyrazole (B372694) derivatives bearing a thiazol-4-one moiety has yielded compounds with dual inhibitory action against DNA gyrase and DHFR in multidrug-resistant pathogens. nih.gov This highlights the potential for developing analogs of this compound as broad-spectrum antimicrobial agents.
Table 1: Examples of Pteridine Analogs in Anti-infective Research
| Compound Class | Target(s) | Organism(s) | Key Findings |
|---|---|---|---|
| Pteridine derivatives | PTR1, DHFR | Trypanosoma brucei, Leishmania major | Picomolar to nanomolar inhibition of target enzymes. nih.gov |
The challenge of drug resistance in oncology has spurred the development of novel therapeutic strategies. Analogs of this compound are being investigated for their potential to overcome resistance mechanisms. For instance, the synthetic doxorubicin (B1662922) analog, WP744, was designed to circumvent transport by multidrug resistance-associated proteins, showing promise in treating resistant cancers like acute myeloid leukemia. nih.gov
Another avenue of exploration is the burgeoning field of immunotherapy. Immune checkpoints such as PD-1, PD-L1, and CTLA-4 are crucial targets for enhancing the body's immune response against cancer cells. nih.gov The development of small molecule inhibitors of these checkpoints is an active area of research, and the pteridinone scaffold could serve as a template for designing such molecules. The combination of immune checkpoint inhibitors with other anticancer agents is also a promising approach to improve therapeutic efficacy. nih.gov
Table 2: Potential Oncological Applications of Pteridinone Analogs
| Research Area | Target/Mechanism | Relevance to Pteridinone Analogs |
|---|---|---|
| Drug Resistance | Multidrug resistance proteins (e.g., Pgp, MRP-1, BCRP) | Design of analogs that are poor substrates for efflux pumps. nih.gov |
Research has uncovered a link between the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway and pain signaling. GTP cyclohydrolase 1 (GCH1) is the rate-limiting enzyme in this pathway. nih.gov Excessive production of BH4 in sensory neurons and infiltrating macrophages has been implicated in nerve injury and inflammatory pain. nih.gov
Inhibition of sepiapterin (B94604) reductase (SPR), an enzyme in the BH4 pathway, has been shown to reduce pain hypersensitivity by decreasing BH4 levels in target tissues. nih.gov This suggests that pteridinone-based compounds, which can be designed to inhibit enzymes in this pathway, hold potential for the treatment of chronic inflammatory conditions and neuropathic pain.
Design of Next-Generation Pteridin-4(3H)-one Compounds
The design of new and improved pteridin-4(3H)-one derivatives is a key focus of ongoing research, employing advanced medicinal chemistry strategies.
Scaffold hopping is a powerful technique in drug design that involves replacing the core structure of a molecule with a different, but functionally equivalent, scaffold to discover novel compounds with improved properties. nih.gov This strategy has been successfully used to develop selective inhibitors of pteridine reductase 1 from fragment hits. nih.gov
Lead optimization is a critical process that refines a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com This can involve modifying the chemical structure to improve binding affinity to the target, a process often guided by structure-based drug design techniques like molecular docking. patsnap.comnih.gov A systematic, three-step protocol for structure-activity relationship (SAR) development can rapidly identify key conformational features and functional groups for improving inhibitor activity. nih.gov
Table 3: Strategies for Designing Next-Generation Pteridinones
| Strategy | Description | Example Application |
|---|---|---|
| Scaffold Hopping | Replacing the pteridinone core with other heterocyclic systems to explore new chemical space and intellectual property. nih.gov | Discovery of aminobenzimidazole scaffolds as PTR1 inhibitors. nih.gov |
For complex diseases involving multiple biological pathways, compounds that can modulate more than one target are highly desirable. A multitarget-based design approach has been employed to develop pteridine derivatives that selectively inhibit both PTR1 and DHFR in parasites. nih.gov This strategy involves dissecting the lead compound into modules and modifying each part to optimize activity against multiple targets while minimizing off-target effects. nih.gov This approach is broadly applicable to the design of new anti-infective agents and could be extended to other complex diseases.
Integration of Artificial Intelligence and Machine Learning in Pteridine Drug Discovery
Machine learning models, including deep neural networks and convolutional neural networks (CNNs), are increasingly used to build sophisticated Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of novel pteridine derivatives based on their molecular features, helping researchers to prioritize which compounds to synthesize and test. nih.gov For instance, AI can analyze vast datasets of known kinase inhibitors to identify subtle structural motifs associated with high potency or selectivity. plos.org This is critical for pteridines, as many kinase inhibitors targeting the ATP-binding site face challenges with selectivity across the human kinome, which can lead to off-target effects and toxicity. nih.gov
Interdisciplinary Research Collaborations in Pteridin-4(3H)-one Chemistry and Chemical Biology
The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic agent is not a solitary endeavor. It necessitates a deeply integrated, interdisciplinary approach that bridges the gap between chemistry, biology, and computational science. miamioh.edu The complexity of pteridine chemistry and its broad biological relevance demand a collaborative ecosystem where experts from diverse fields work in concert.
The synthesis of 7-aryl-pteridin-4(3H)-one derivatives is the domain of synthetic organic chemists, who develop novel and efficient reaction pathways to create these complex molecules. clockss.org However, the synthesis itself is only the first step. To understand the therapeutic potential of these compounds, collaboration with chemical biologists and pharmacologists is essential. These researchers design and conduct biological assays to evaluate the compounds' activity against specific targets, such as the cyclin-dependent kinases CDK4 and CDK6, which are important in cancer therapy. nih.gov For example, research on pteridine-7(8H)-one derivatives has identified potent and selective CDK4/6 inhibitors that induce apoptosis in cancer cell lines. nih.gov
Furthermore, computational chemists and bioinformaticians play a pivotal role in this collaborative framework. nih.gov Using the AI and ML methods described previously, they can build predictive models that guide the synthetic efforts of medicinal chemists, making the drug design process more rational and less reliant on trial and error. nih.gov Structural biologists provide crucial insights by determining the crystal structures of pteridine inhibitors bound to their target proteins, revealing the specific molecular interactions that drive binding and activity. This information is invaluable for refining inhibitor design.
The study of pteridines and their role as cofactors in metabolic pathways, such as in the synthesis of tetrahydrobiopterin (BH4), further underscores the need for broad scientific cooperation. researchgate.netresearchgate.net Understanding the complete biological context of a pteridine-based drug requires expertise in biochemistry, genetics, cell biology, and medicine. miamioh.edu This holistic approach, combining synthesis, biological evaluation, computational modeling, and structural biology, is the cornerstone of modern drug discovery and is indispensable for advancing the study of this compound and related compounds.
Q & A
Q. What validation methods ensure computational models accurately predict biological activity?
- Methodological Answer:
- Blind Docking: Test against crystal structures of related targets (e.g., PDB entries) to validate binding poses.
- Free Energy Perturbation (FEP): Calculate relative binding affinities for analogs.
- Experimental Correlation: Compare predicted IC₅₀ values with enzyme inhibition data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
